Product packaging for 1-bromo-3-ethynyl-2-fluorobenzene(Cat. No.:CAS No. 1701568-15-1)

1-bromo-3-ethynyl-2-fluorobenzene

Cat. No.: B1382636
CAS No.: 1701568-15-1
M. Wt: 199.02 g/mol
InChI Key: GEEFMWZLLUAJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-3-ethynyl-2-fluorobenzene ( 1701568-15-1) is a high-purity small molecule organic compound with the molecular formula C 8 H 4 BrF and a molecular weight of 199.02 g/mol . This compound serves as a valuable multi-functional intermediate in research and development, particularly in the synthesis of more complex chemical entities. Its structure incorporates both a bromo and an ethynyl (acetylene) group on a fluorinated benzene ring, making it a versatile building block for various coupling reactions, including Sonogashira and other metal-catalyzed cross-couplings . These reactions are fundamental in the construction of conjugated molecular systems relevant to pharmaceutical and materials science research. The presence of multiple reactive sites allows researchers to use this compound as a key precursor for creating specialized polymers, liquid crystals, and other advanced organic materials . This product is offered with a guaranteed purity of ≥97% and should be stored at room temperature in an inert atmosphere for optimal stability . Safety Information: This compound is classified as hazardous. It is harmful if swallowed and causes skin and serious eye irritation . Please handle with appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory or further manufacturing processes by trained professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF B1382636 1-bromo-3-ethynyl-2-fluorobenzene CAS No. 1701568-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEFMWZLLUAJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 3 Ethynyl 2 Fluorobenzene

Catalytic Systems in 1-Bromo-3-ethynyl-2-fluorobenzene Synthesis

The introduction of the ethynyl (B1212043) group onto the 1-bromo-2-fluorobenzene (B92463) backbone is a critical step in the synthesis of the target molecule. This transformation is predominantly accomplished using catalytic systems, with a significant focus on transition metal-catalyzed reactions. However, the development of metal-free alternatives is an area of growing interest.

Transition Metal Catalysis

The Sonogashira coupling reaction stands as the most prominent and widely utilized method for the formation of the C(sp)-C(sp²) bond required in this compound. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

A plausible and efficient synthetic route to this compound commences with a dihalogenated precursor, specifically 1-bromo-2-fluoro-3-iodobenzene (B1342649). The significant difference in the reactivity of the carbon-iodine and carbon-bromine bonds allows for a highly selective Sonogashira coupling at the more reactive iodinated position. libretexts.org

The synthesis of the key precursor, 1-bromo-2-fluoro-3-iodobenzene, can be achieved through a multi-step sequence starting from 2-fluoroaniline. This involves a Sandmeyer-type reaction, a common method for introducing halides onto an aromatic ring. google.com A patented method describes the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline, highlighting the utility of diazotization-iodination reactions in preparing polyhalogenated benzene (B151609) derivatives. google.com

A typical Sonogashira coupling for the synthesis of this compound would involve the reaction of 1-bromo-2-fluoro-3-iodobenzene with a suitable alkyne source, such as trimethylsilylacetylene (B32187) (TMSA). The use of TMSA is advantageous as the trimethylsilyl (B98337) group can be readily removed under mild basic conditions to yield the terminal alkyne. scribd.com A general procedure for a Sonogashira coupling of an iodoarene with trimethylsilylacetylene involves the use of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) salt like copper(I) iodide (CuI), and a base such as triethylamine (B128534) (Et₃N) in a suitable solvent. scribd.comresearchgate.net

The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne, a common side reaction known as the Glaser coupling. The choice of palladium catalyst, ligand, copper source, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Typical Catalytic System for Sonogashira Coupling

ComponentExampleRole
Palladium CatalystPd(PPh₃)₂Cl₂Primary catalyst for the cross-coupling cycle.
Copper Co-catalystCuIFacilitates the formation of the copper acetylide intermediate.
Alkyne SourceTrimethylsilylacetylene (TMSA)Provides the ethynyl group.
BaseTriethylamine (Et₃N)Neutralizes the hydrogen halide formed and facilitates catalyst regeneration.
SolventTetrahydrofuran (B95107) (THF) or TolueneProvides the reaction medium.

Metal-Free Synthetic Approaches

While transition metal catalysis, particularly the Sonogashira reaction, is the standard method, there is a growing interest in developing metal-free alternatives for the synthesis of aryl alkynes. This is driven by the desire to reduce the cost and environmental impact associated with transition metals, as well as to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications.

One reported metal-free approach for the Sonogashira-type coupling involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under solvent-free conditions. rsc.org This method has shown good conversions and selectivities for the cross-coupling product under mild reaction conditions. Another approach describes a transition-metal-free Sonogashira-type coupling in water, utilizing a phase-transfer agent. nih.gov These methods, while promising, would require adaptation and optimization for the specific synthesis of this compound from its dihalogenated precursor. The feasibility and efficiency of these metal-free systems for this particular transformation would need to be experimentally verified.

Process Optimization and Scalability Considerations for this compound Production

The successful transition of a synthetic route from a laboratory scale to industrial production necessitates careful process optimization and consideration of scalability factors. For the synthesis of this compound, particularly via the Sonogashira coupling, several parameters are crucial for ensuring a robust, efficient, and cost-effective process. sci-hub.seacs.org

Key Optimization Parameters:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. Design of Experiments (DoE) can be employed to identify the lowest effective catalyst concentration without compromising reaction time or yield. sci-hub.se

Reaction Temperature: Temperature control is critical for both reaction rate and selectivity. Higher temperatures can accelerate the reaction but may also lead to increased formation of impurities. sci-hub.se

Solvent and Base Selection: The choice of solvent and base can impact catalyst stability, solubility of reactants, and the rate of reaction. Continuous flow chemistry offers advantages in screening various solvents and bases efficiently. rsc.org

Impurity Profile: Understanding and controlling the formation of byproducts, such as the homocoupled alkyne (Glaser product), is essential for ensuring the purity of the final product.

Work-up and Purification: Developing a scalable and efficient purification method, such as crystallization or distillation, is critical for isolating this compound in high purity. The removal of residual palladium and copper is a key challenge, often requiring treatment with scavengers or activated carbon. silicycle.com

Scalability Considerations:

The scale-up of Sonogashira reactions for pharmaceutical intermediates has been successfully demonstrated. sci-hub.sehes-so.chresearchgate.net Continuous flow reactors are increasingly being explored for the production of fine chemicals and pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions. rsc.org This technology offers benefits such as improved heat and mass transfer, precise control over reaction parameters, and the potential for safer and more efficient large-scale production.

Table 2: Process Optimization and Scalability Factors

FactorConsiderationImpact on Process
Catalyst System Type and loading of palladium and copper catalysts, ligand selection.Cost, reaction efficiency, and impurity formation.
Reaction Conditions Temperature, pressure, reaction time, and mixing.Reaction rate, yield, selectivity, and safety.
Raw Materials Purity of starting materials and reagents.Can affect catalyst performance and final product purity.
Downstream Processing Extraction, crystallization, and purification methods.Product isolation, purity, and overall process efficiency.
Safety Handling of flammable solvents, toxic reagents, and energetic reactions.Paramount for both laboratory and industrial-scale production.

Reactivity and Transformational Chemistry of 1 Bromo 3 Ethynyl 2 Fluorobenzene

Mechanistic Investigations of Aromatic and Alkynyl Reactivity

The reactivity of 1-bromo-3-ethynyl-2-fluorobenzene is governed by the electronic and steric effects of its three distinct substituents on the benzene (B151609) ring: a bromine atom, an ethynyl (B1212043) group, and a fluorine atom.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the fluorine, bromine, and ethynyl groups on the benzene ring exhibit competing directing effects. Halogens like fluorine and bromine are deactivating yet ortho-, para-directing due to the interplay of their inductive and resonance effects. researchgate.net The fluorine atom has a strong electron-withdrawing inductive effect and a moderate π-electron-donating resonance effect. researchgate.net Bromine also has an electron-withdrawing inductive effect and a resonance-donating effect. Typically, EAS reactions involve an electrophilic addition followed by an elimination step to restore aromaticity. lumenlearning.com

The ethynyl group is generally considered a deactivating group, directing incoming electrophiles to the meta position. Given the positions of the existing substituents on this compound, predicting the precise regioselectivity of EAS is complex. The fluorine at position 2 and the bromine at position 1 would direct an incoming electrophile to their respective ortho and para positions. The ethynyl group at position 3 would direct to the 5-position. The interplay of these directing effects, along with steric hindrance, will determine the final substitution pattern.

Nucleophilic Substitution at Fluorine and Bromine Centers

Nucleophilic substitution reactions involving aryl halides are generally challenging but can occur under specific conditions, often proceeding through a nucleophilic aromatic substitution (SNAr) mechanism or via the formation of a benzyne (B1209423) intermediate. stackexchange.com The presence of electron-withdrawing groups can facilitate SNAr reactions. In this compound, both the fluorine and ethynyl groups are electron-withdrawing, which can activate the ring towards nucleophilic attack.

The carbon-fluorine bond is stronger than the carbon-bromine bond, making the bromine atom a better leaving group in nucleophilic substitution reactions. Therefore, nucleophilic attack is more likely to occur at the carbon bearing the bromine atom. The formation of a benzyne intermediate can also be induced, particularly with strong bases, leading to a mixture of products. stackexchange.com

Addition Reactions Across the Ethynyl Moiety

The ethynyl group of this compound is susceptible to addition reactions. These can include electrophilic additions, nucleophilic additions, and cycloadditions. The electron-withdrawing nature of the substituted phenyl ring can influence the regioselectivity of these additions.

For instance, in electrophilic additions, the attacking electrophile will add to the terminal carbon of the alkyne, leading to the formation of a vinyl cation intermediate that is stabilized by the adjacent aromatic ring. Subsequent attack by a nucleophile completes the addition. In nucleophilic additions, a nucleophile attacks the terminal carbon of the alkyne, with the regioselectivity influenced by the electronic effects of the substituents on the ring.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a versatile substrate for such reactions, primarily utilizing the reactivity of its bromo and ethynyl functionalities.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly efficient for creating substituted alkynes and can be performed under mild conditions. wikipedia.org

In the context of this compound, the terminal alkyne can be coupled with various aryl or vinyl halides. Alternatively, the bromo group can react with a terminal alkyne in a Sonogashira coupling. The choice of reaction partner and conditions will determine which functional group participates in the coupling. The presence of the fluorine atom can influence the reaction's efficiency. For example, a highly efficient palladium-catalyzed Sonogashira coupling of terminal alkynes with electron-rich fluoroarenes has been reported. organic-chemistry.org

Table 1: Examples of Sonogashira Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product
This compound Phenylacetylene (B144264) Pd(PPh₃)₄, CuI, Et₃N 1-(Phenylethynyl)-3-ethynyl-2-fluorobenzene
This compound Vinyl bromide PdCl₂(PPh₃)₂, CuI, Et₃N 1-(Vinylethynyl)-3-ethynyl-2-fluorobenzene
Iodobenzene This compound Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ 1-Bromo-2-fluoro-3-(phenylethynyl)benzene

Copper-Catalyzed Multi-Component Coupling Reactions

Copper-catalyzed multi-component reactions (MCRs) offer an efficient pathway to synthesize complex molecules in a single step. nih.govrsc.org These reactions often involve the in-situ formation of a copper acetylide from a terminal alkyne, which then participates in further transformations.

This compound, with its terminal alkyne, is a suitable substrate for copper-catalyzed MCRs. For instance, in an A³ coupling reaction (alkyne, aldehyde, and amine), it can react with an aldehyde and a secondary amine to form a propargylamine. The copper catalyst activates the alkyne for nucleophilic attack by the amine and subsequent reaction with the aldehyde.

Table 2: Example of a Copper-Catalyzed A³ Coupling Reaction

Alkyne Aldehyde Amine Catalyst Product
This compound Benzaldehyde Diethylamine CuBr 1-(1-Bromo-2-fluorophenyl)-4-phenyl-4-(diethylamino)but-2-yn-1-ol

These reactions highlight the synthetic versatility of this compound, stemming from the distinct reactivity of its functional groups. The ability to selectively engage the bromo or ethynyl group in cross-coupling reactions, combined with the influence of the fluoro substituent, makes it a valuable building block in the synthesis of complex organic molecules.

Suzuki-Miyaura Type Cross-Coupling for Aryl-Bromine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organohalide with an organoboron compound. nih.govnih.gov In the case of this compound, the aryl-bromine bond serves as the electrophilic partner in this transformation.

The presence of the ortho-fluoro substituent can influence the reactivity of the C-Br bond. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous systems, such as other fluorohalobenzenes, provides valuable insights. For instance, palladium-catalyzed coupling reactions of fluorinated benzene derivatives are well-established for creating C-C bonds with high efficiency. nih.gov The reaction of 1-bromo-4-(chloromethyl)benzene with various arylboronic acids has been shown to selectively couple at the C-Br bond, indicating the feasibility of such transformations in the presence of other potentially reactive sites. nih.gov

A typical Suzuki-Miyaura reaction would involve treating this compound with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromoarenes

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PCy₃·HBF₄K₃PO₄Toluene/H₂O10073-98 nih.gov
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O80High psu.edu
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80Good nih.gov

Note: This table represents typical conditions for related bromoarenes and serves as a predictive guide for the functionalization of this compound.

The reaction mechanism generally proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govrsc.org The regioselectivity of the reaction on polysubstituted benzenes can be influenced by both electronic and steric factors. nih.govnih.gov

Cycloaddition Chemistry of the Ethynyl Group

The ethynyl group of this compound is a versatile handle for constructing cyclic structures through various cycloaddition reactions. These reactions are prized for their ability to rapidly build molecular complexity in a controlled manner.

Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, often referred to as "click chemistry," is a highly efficient and widely used reaction for the formation of 1,2,3-triazole rings. nih.gov This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium(II) complexes, which offer distinct regioselectivity. nih.govchalmers.se

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction typically yields the 1,4-disubstituted triazole isomer with high regioselectivity. rsc.orgresearchgate.netrsc.org The reaction is robust and can be carried out in a variety of solvents, including water, making it suitable for a wide range of substrates. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), selectively produce the 1,5-disubstituted 1,2,3-triazole isomer. nih.govchalmers.seorganic-chemistry.orgnih.gov This complementary regioselectivity is a significant advantage, allowing access to both triazole isomers. The RuAAC reaction proceeds via an oxidative coupling mechanism to form a ruthenacycle intermediate, followed by reductive elimination. nih.gov

A study on the ruthenium-catalyzed cycloaddition of 1-haloalkynes with azides demonstrated the formation of 5-halo-1,2,3-triazoles. This suggests that the bromine atom on the alkyne of a related compound, 1-bromo-3-(2-bromoethynyl)-5-fluorobenzene, would be retained in the triazole product, offering a handle for further functionalization. nih.gov While not a direct example with the title compound, this provides strong evidence for the expected reactivity.

Table 2: Catalyst-Dependent Regioselectivity in Azide-Alkyne Cycloadditions

CatalystProduct RegioisomerMechanism HighlightsReference
Copper(I)1,4-Disubstituted TriazoleStepwise mechanism involving a copper acetylide intermediate. rsc.org nih.govresearchgate.net
Ruthenium(II)1,5-Disubstituted TriazoleOxidative coupling to a ruthenacycle intermediate. nih.gov chalmers.seorganic-chemistry.org

Other Pericyclic Reactions

Beyond the well-known azide-alkyne cycloaddition, the ethynyl group can participate in other types of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Diels-Alder Reaction: The ethynyl group can act as a dienophile in [4+2] cycloaddition reactions, known as Diels-Alder reactions. When reacting with a conjugated diene, a six-membered ring is formed. The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. The aromatic ring in this compound, being electron-withdrawing, would likely enhance the dienophilic character of the ethynyl group. The hexadehydro-Diels-Alder (HDDA) reaction is a variant where a diyne reacts with an alkyne (diynophile) to form a benzyne intermediate. uni.lu

Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring and an additional sigma bond from a conjugated pi system. nih.gov For a molecule like this compound, such reactions would likely require the presence of other conjugated systems within the molecule or reaction partner to facilitate a concerted ring closure. For instance, the thermal ring-opening of benzocyclobutene derivatives to form ortho-quinodimethanes, which can then be trapped in a Diels-Alder reaction, is a well-studied electrocyclic reaction. nih.gov

While specific examples of these other pericyclic reactions involving this compound are scarce in the literature, the fundamental principles of pericyclic chemistry suggest that the ethynyl moiety is a viable participant in such transformations, offering further avenues for the synthesis of complex cyclic and polycyclic aromatic compounds.

Applications of 1 Bromo 3 Ethynyl 2 Fluorobenzene As a Chemical Building Block

Precursor for Complex Aromatic Architectures

The structure of 1-bromo-3-ethynyl-2-fluorobenzene is ideally suited for the construction of complex, polycyclic, and highly substituted aromatic systems. The presence of both a halogen (bromine) and a terminal alkyne (ethynyl group) on the same aromatic ring allows for sequential cross-coupling reactions. This dual reactivity is fundamental to building elaborate molecular frameworks.

Chemists can exploit the bromo group for reactions like Suzuki, Stille, or Buchwald-Hartwig amination to introduce new aryl, alkyl, or nitrogen-containing substituents. Subsequently, the ethynyl (B1212043) group can undergo its own set of transformations, such as cycloaddition reactions or further cross-coupling, to build additional rings or extend the carbon framework. The fluorine atom, with its strong electron-withdrawing nature, influences the reactivity and regioselectivity of these transformations, providing an additional layer of control in the synthesis of intricate aromatic structures.

Role in the Synthesis of Substituted Aryl Acetylenes

This compound is a cornerstone for synthesizing substituted aryl acetylenes through the Sonogashira cross-coupling reaction. libretexts.org This palladium- and copper-co-catalyzed reaction forms a new carbon-carbon bond between the terminal alkyne of one molecule and an aryl or vinyl halide of another. libretexts.org

In this context, this compound can act as either the alkyne component or, after a modification of its ethynyl group, as the aryl halide component. For instance, by reacting the terminal alkyne of this compound with a different aryl halide, a diaryl acetylene (B1199291) with a bromo and fluoro substituent is formed. This product can then undergo further functionalization at the bromine position. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, allowing for the synthesis of a diverse library of substituted aryl acetylenes. organic-chemistry.org

Table 1: Sonogashira Coupling Reaction Parameters

Parameter Description
Catalyst Typically a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. libretexts.org
Co-catalyst A copper(I) salt, most commonly copper(I) iodide (CuI). libretexts.org
Base An amine base, such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

| Solvent | Anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are common. |

Building Block for Fluorinated Organic Compounds

The presence of a fluorine atom makes this compound an important precursor for the synthesis of more complex fluorinated organic compounds. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, fluorinated compounds are of great interest in medicinal chemistry and materials science.

Starting from this compound, chemists can build larger molecules while retaining the fluorine substituent. This allows for the targeted synthesis of fluorinated analogues of known bioactive compounds or the creation of novel fluorinated materials with unique electronic properties. The compound serves as a platform to introduce the fluoro-aromatic moiety into a wide array of molecular structures.

Design and Synthesis of Conjugated Systems and Polymers

The ethynyl group in this compound is a key feature that enables its use in the design and synthesis of conjugated systems and polymers, which are materials characterized by alternating single and multiple bonds.

Oligo(phenylene ethynylene)s (OPEs) are a class of rigid-rod conjugated molecules with promising applications in molecular electronics, optoelectronics, and as fluorescent probes. scielo.org.mx The Sonogashira coupling reaction is the primary method for synthesizing OPEs. scielo.org.mx this compound is an exemplary building block for this purpose. Through a repetitive sequence of Sonogashira coupling reactions, this molecule can be used to construct well-defined OPEs. For example, a palladium-catalyzed reaction between two equivalents of a terminal alkyne and a dihaloarene, or a self-coupling reaction of a molecule containing both an alkyne and a halide, can lead to the formation of these conjugated oligomers. The fluorine and bromine substituents on the aromatic rings can be used to tune the electronic properties and solubility of the resulting OPEs.

The terminal ethynyl group of this compound allows it to participate in polymerization reactions. While it is not a diethynylarene, it can undergo transformations to create monomers suitable for polymerization. For example, a Sonogashira coupling could be used to dimerize the molecule, creating a diethynyl-functionalized biphenyl (B1667301) system that can then be polymerized.

The polymerization of ethynyl-substituted aromatics can proceed through several mechanisms, including polycyclotrimerization, which forms new benzene (B151609) rings and results in a highly cross-linked network. Transition metal catalysts are often employed to control the polymerization process. The resulting polymers, featuring a high density of aromatic rings, are often thermally stable and possess interesting electronic and photophysical properties.

Intermediate for Specialty Chemicals

Due to its unique combination of reactive functional groups, this compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals. The ability to selectively address the bromo and ethynyl groups allows for the efficient construction of complex target molecules. For instance, the core structure of this compound can be elaborated through sequential coupling reactions to build the carbon skeleton of a new drug candidate or a potent agrochemical. The fluorine atom is a particularly valued feature, as its presence in the final product can enhance efficacy and improve pharmacokinetic properties.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₄BrF uni.lu
Molecular Weight 199.02 g/mol
InChIKey GEEFMWZLLUAJEC-UHFFFAOYSA-N uni.lu

| SMILES | C#CC1=C(C(=CC=C1)Br)F uni.lu |

Advanced Spectroscopic and Structural Analysis of 1 Bromo 3 Ethynyl 2 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 1-bromo-3-ethynyl-2-fluorobenzene, a combination of 1H, 13C, and 19F NMR experiments would provide a comprehensive understanding of its molecular framework.

Advanced 1H, 13C, and 19F NMR Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and acetylenic protons. The aromatic region would display a complex multiplet pattern due to spin-spin coupling between the three adjacent aromatic protons and additional coupling to the fluorine atom. The acetylenic proton, being the most deshielded, would appear as a singlet, potentially showing a small long-range coupling to the fluorine.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. The two acetylenic carbons would have characteristic chemical shifts. The six aromatic carbons would appear at distinct chemical shifts, influenced by the bromo, ethynyl (B1212043), and fluoro substituents. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while other carbons in the ring would show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a crucial tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. scholaris.canih.gov For this compound, a single resonance is expected. The chemical shift of this signal would be influenced by the electronic effects of the bromine and ethynyl groups. The fluorine signal would be split by the neighboring aromatic protons, providing valuable connectivity information.

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H
Aromatic-H7.0-7.6m
Acetylenic-H~3.5s (or d)⁵JHF ≈ 1-2
¹³C
C-F~160d¹JCF ≈ 240-260
C-Br~115d²JCF ≈ 20-30
C-C≡CH~110d²JCF ≈ 15-25
Aromatic C115-140m
≡C-H~80s
-C≡~85d³JCF ≈ 3-5
¹⁹F ~ -110 to -120m

Disclaimer: The data in this table is predicted based on values for similar compounds such as 1-bromo-2-fluorobenzene (B92463) nih.gov, 1-ethynyl-4-fluorobenzene (B14334) rsc.org, and other substituted fluorobenzenes. rsc.org Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, helping to delineate their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons, including the carbon atoms bonded to the bromine and fluorine, and the acetylenic carbons, by observing their correlations with the aromatic and acetylenic protons. youtube.com

¹⁹F-¹³C HETCOR (Heteronuclear Correlation): This experiment would provide direct evidence of C-F coupling and would be instrumental in assigning the carbon signals based on their proximity to the fluorine atom. nih.gov

Variable-Temperature NMR Studies

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes within a molecule, such as conformational changes or restricted rotation. ox.ac.ukrit.edu For this compound, VT-NMR could be employed to study the rotational barrier of the ethynyl group. While free rotation is generally expected at room temperature, at very low temperatures, it might be possible to observe broadening or splitting of signals if the rotation becomes slow on the NMR timescale. These studies are also valuable for identifying metabolites in biological samples. nih.govrsc.org

Solid-State NMR Spectroscopy for Condensed Phase Analysis

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ¹³C and ¹⁹F ssNMR could reveal details about the molecular packing and intermolecular interactions in the crystal lattice. The chemical shifts in the solid state can differ from those in solution due to packing effects. Furthermore, ssNMR can determine the principal values of the chemical shift anisotropy (CSA) tensor, which provides a three-dimensional picture of the electronic environment around the nucleus.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected vibrations include:

C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

C≡C stretch: A weaker band in the region of 2100-2150 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretch: A series of bands in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong band in the 1200-1300 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C stretching vibration, which is often weak in the IR spectrum of terminal alkynes, is expected to give a strong signal in the Raman spectrum due to the change in polarizability during the vibration. Aromatic ring vibrations are also typically strong in the Raman spectrum.

Conformational Analysis: While this compound is a relatively rigid molecule, vibrational spectroscopy can be used to study subtle conformational preferences, particularly of the ethynyl group relative to the plane of the benzene ring. nih.gov

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Acetylenic C-H Stretch~3310~3310Strong (IR), Medium (Raman)
Aromatic C-H Stretch3050-31003050-3100Medium (IR), Strong (Raman)
C≡C Stretch~2120~2120Weak (IR), Strong (Raman)
Aromatic C=C Stretch1580, 1470, 14301580, 1470, 1430Strong to Medium
C-F Stretch~1250~1250Strong (IR), Weak (Raman)
C-Br Stretch~680~680Medium (IR), Strong (Raman)

Disclaimer: This data is predicted based on characteristic group frequencies and data for related compounds like 1-bromo-3-fluorobenzene. nih.gov Actual experimental values may vary.

X-Ray Crystallographic Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise measurements of:

Bond lengths: The exact lengths of all covalent bonds, including the C-Br, C-F, C-C, and C-H bonds.

Bond angles: The angles between atoms, which define the geometry of the benzene ring and the orientation of the substituents.

Torsion angles: These would describe the planarity of the molecule and the conformation of the ethynyl group relative to the aromatic ring.

Crystal packing: The arrangement of molecules in the unit cell, revealing intermolecular interactions such as halogen bonding (involving the bromine atom), π-π stacking between the aromatic rings, and potential C-H···F or C-H···π interactions.

This detailed structural information would be invaluable for understanding the physical properties of the compound and for rationalizing the data obtained from spectroscopic techniques.

Computational and Theoretical Investigations of 1 Bromo 3 Ethynyl 2 Fluorobenzene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule, offering insights into its stability, reactivity, and potential chemical behavior. For a molecule like 1-bromo-3-ethynyl-2-fluorobenzene, these studies would reveal the intricate interplay of its substituent groups—bromo, ethynyl (B1212043), and fluoro—on the benzene (B151609) ring.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions prone to nucleophilic attack.

For this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich phenylacetylene (B144264) system. The energy of the HOMO is a crucial parameter; a higher HOMO energy suggests greater ease of electron donation and thus higher reactivity. The LUMO is anticipated to be a π*-antibonding orbital, with its energy level indicating the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally corresponds to a more reactive species.

Table 1: Hypothetical Molecular Orbital Properties of this compound

PropertyExpected Value/CharacteristicSignificance
HOMO EnergyRelatively high (less negative)Indicates susceptibility to electrophilic attack.
LUMO EnergyRelatively low (less positive)Indicates susceptibility to nucleophilic attack.
HOMO-LUMO GapModerateReflects a balance of stability and reactivity.
HOMO DistributionPrimarily on the π-system of the ethynyl and phenyl groups.Defines the nucleophilic centers of the molecule.
LUMO DistributionPrimarily on the π*-system of the phenyl and ethynyl groups.Defines the electrophilic centers of the molecule.

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of this charge distribution. On an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles. Conversely, areas of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. For this compound, the fluorine and bromine atoms would create regions of negative potential, while the hydrogen atoms and the ethynyl proton would likely exhibit positive potential. The π-system of the benzene ring and the triple bond would also show distinct electrostatic features.

Prediction and Analysis of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, which are essential for the experimental characterization of a compound.

Correlation of Theoretical and Experimental NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations, often using Density Functional Theory (DFT), can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. By comparing the calculated NMR spectra with experimental data, chemists can confirm the structure of a synthesized compound. For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the acetylenic proton, and all carbon atoms, taking into account the inductive and anisotropic effects of the bromo and fluoro substituents.

Table 2: Predicted vs. Experimental NMR Data (Hypothetical)

AtomTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H (aromatic)7.0 - 7.5Data not available
H (ethynyl)~3.0Data not available
C (aromatic)110 - 140Data not available
C (ethynyl)80 - 90Data not available

Theoretical Vibrational Frequency Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical frequency calculations can predict the wavenumbers and intensities of these vibrations. This information is invaluable for assigning the peaks in an experimental spectrum to specific molecular motions, such as C-H stretches, C-C stretches of the aromatic ring, and the characteristic C≡C triple bond stretch of the ethynyl group. The calculated vibrational frequencies for this compound would help in its definitive identification and characterization.

Conformational Analysis and Intramolecular Interactions

While the benzene ring provides a rigid core, rotation around the single bond connecting the ethynyl group to the ring could be a point of conformational flexibility, although in this case, it is largely fixed. More importantly, computational analysis can reveal subtle intramolecular interactions that influence the molecule's preferred geometry and stability. In this compound, potential non-covalent interactions, such as those between the ortho-positioned fluorine and the ethynyl group, or between the bromine and adjacent atoms, could be investigated. Understanding these interactions is crucial for a complete picture of the molecule's three-dimensional structure and its influence on the chemical and physical properties.

Investigation of Intermolecular Interactions in Condensed Phases

Computational Modeling of Reaction Mechanisms

Similarly, no specific computational models for reaction mechanisms involving this compound were found. Theoretical studies in this area would be valuable for understanding its reactivity, for instance, in cross-coupling reactions like the Sonogashira coupling, where the bromo- and ethynyl- functionalities are key participants. Such models would typically employ methods like Density Functional Theory (DFT) to map out reaction pathways, identify transition states, and calculate activation energies, providing insights into reaction kinetics and selectivity.

Analysis of Electronic and Optical Properties

Detailed computational analyses of the electronic and optical properties of this compound are also not present in the available literature. These properties are crucial for predicting the behavior of the molecule in electronic devices and its response to electromagnetic fields.

Polarizability and Hyperpolarizability

No published data from computational calculations on the polarizability and hyperpolarizability of this compound could be located. These parameters are essential for describing the response of a molecule to an external electric field and are indicative of its potential in nonlinear optical applications. Calculations of these properties typically require high-level quantum chemical methods.

Dipole Moment Calculations

While it is possible to predict the dipole moment of this compound using computational software, no peer-reviewed studies presenting and discussing the results of such calculations for this specific molecule were found. The dipole moment is a fundamental electronic property that influences a molecule's polarity, solubility, and intermolecular interactions. A calculated dipole moment would provide insight into the charge distribution within the molecule, arising from the electronegativity differences between the bromine, fluorine, and carbon atoms, as well as the contribution of the ethynyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-ethynyl-2-fluorobenzene, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Begin with halogenated benzene precursors (e.g., 1-bromo-2-fluorobenzene) and introduce ethynyl groups via Sonogashira coupling. Use palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in anhydrous THF under nitrogen .
  • Characterization : Confirm intermediates via 1H^{1}\text{H}/19F^{19}\text{F} NMR (e.g., δ ~7.2–7.8 ppm for aromatic protons) and GC-MS. Compare with spectral libraries for brominated aromatics .
    • Key Challenges : Minimize dehalogenation side reactions by optimizing temperature (60–80°C) and solvent polarity .

Q. How do steric and electronic effects influence the reactivity of the ethynyl and bromo substituents in cross-coupling reactions?

  • Methodology :

  • Perform kinetic studies using Suzuki-Miyaura or Heck couplings. Monitor reaction progress via TLC or HPLC.
  • Electronic Effects : The electron-withdrawing fluorine atom at the 2-position directs nucleophilic attacks to the 4- and 6-positions, while the ethynyl group enhances conjugation .
  • Steric Effects : Steric hindrance from the ethynyl group may slow coupling at the 3-position, favoring para-substitution .

Advanced Research Questions

Q. How can regioselectivity be controlled during the functionalization of this compound?

  • Methodology :

  • Directed Metallation : Use lithium amides (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching. For example, fluorination at the 4-position can be achieved using Selectfluor .
  • Cross-Coupling : Employ Buchwald-Hartwig amination with sterically hindered ligands (e.g., XPhos) to target para-substitution .
    • Data Table :
Reaction TypeReagentsRegioselectivity ObservedReference
Suzuki CouplingPd(OAc)₂, SPhos85% para-substitution
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄60% meta-nitration

Q. What analytical techniques resolve structural ambiguities in halogenated aromatic byproducts?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., bromo-ethynyl derivatives) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Detect isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio) to distinguish between isomers .
    • Contradiction Analysis : If NMR data conflicts with computational predictions (e.g., DFT calculations), validate via NOESY to assess spatial proximity of substituents .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

  • Methodology :

  • Drug Candidate Synthesis : Functionalize the ethynyl group via click chemistry (e.g., azide-alkyne cycloaddition) to generate triazole-linked pharmacophores .
  • Biological Activity Screening : Test derivatives for kinase inhibition using fluorescence polarization assays. Compare IC₅₀ values against control compounds .
    • Example Pathway :
  • Step 1: Sonogashira coupling with propargylamine to introduce an aminoethyl side chain.
  • Step 2: React with sulfonyl chlorides to generate sulfonamide prodrugs .

Safety and Contradiction Management

Q. How should researchers mitigate risks when handling hazardous intermediates (e.g., brominated byproducts)?

  • Methodology :

  • Ventilation : Use fume hoods for reactions releasing HBr gas (detectable via pH strips) .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact with intermediates like 1-bromo-3-chloro-benzene analogs .
    • Contradiction Resolution : If safety protocols conflict with synthesis efficiency (e.g., inert vs. ambient conditions), prioritize inert atmospheres for pyrophoric reagents .

Q. How can conflicting data on reaction yields be systematically addressed?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) in a factorial design to identify optimal conditions .
  • Reproducibility Checks : Replicate reactions across labs using standardized protocols (e.g., ICH guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-3-ethynyl-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-bromo-3-ethynyl-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.